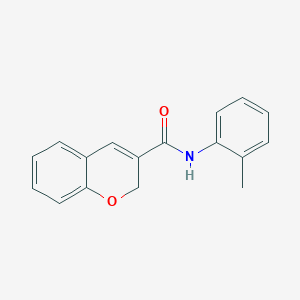

N-(2-methylphenyl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylphenyl)-2H-chromene-3-carboxamide: is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a chromene core with a carboxamide group and a 2-methylphenyl substituent, making it a unique structure with potential for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 2-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Solvent recycling and waste minimization techniques are also employed to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

N-(2-methylphenyl)-2H-chromene-3-carboxamide has shown potential as an anti-inflammatory and anticancer agent. Its unique chromene structure allows it to interact with various biological targets, making it a promising candidate for drug development. Studies have indicated that the compound can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation, thereby reducing the production of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action involves the binding of this compound to specific enzymes or receptors, modulating their activity. For instance, its anticancer activity may be attributed to the induction of apoptosis in cancer cells through caspase activation pathways .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs. The compound's reactivity allows for various functionalization routes, leading to derivatives with enhanced biological activities .

Material Science

The chromene core structure of this compound makes it suitable for applications in material science, particularly in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's properties allow it to contribute to advancements in sustainable energy technologies .

Anticancer Activity

A study published in a reputable journal demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells, showing increased levels of reactive oxygen species (ROS) which are indicative of cellular stress leading to programmed cell death .

Antimicrobial Efficacy

Research conducted on similar compounds revealed that they possess antimicrobial properties, displaying lower minimum inhibitory concentration (MIC) values than standard antibiotics against resistant bacterial strains. This suggests that this compound could serve as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer | Induces apoptosis; inhibits cyclooxygenase enzymes |

| Organic Synthesis | Intermediate for complex molecules | Valuable for synthesizing heterocycles |

| Material Science | Organic electronic materials | Potential use in OLEDs and photovoltaic cells |

Mecanismo De Acción

The mechanism of action of N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: This compound shares a similar 2-methylphenyl substituent but has a thiourea group instead of a chromene core.

2H-chromene-3-carboxamide: Lacks the 2-methylphenyl substituent, making it less sterically hindered and potentially less active in certain biological assays.

Uniqueness: N-(2-methylphenyl)-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and a 2-methylphenyl substituent. This structural feature enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications in medicinal chemistry and material science.

Actividad Biológica

N-(2-methylphenyl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a chromene core, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts. The synthesis typically involves the condensation of 2-methylphenylamine with 2H-chromene-3-carboxylic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 8.5 |

| PC-3 | 35.0 |

| A-549 | 0.9 |

| Caco-2 | 9.9 |

These results suggest that it has comparable efficacy to standard chemotherapeutic agents like 5-fluorouracil and docetaxel .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thereby contributing to its anticancer activity .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, potentially through the modulation of signaling pathways involved in inflammation. This includes inhibition of NF-kB and other pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Other Biological Activities

Besides anticancer and anti-inflammatory properties, this compound has been investigated for:

- Antimicrobial Activity : Exhibiting effectiveness against various pathogens.

- Antioxidant Activity : Demonstrated through assays such as DPPH and FRAP.

- Enzyme Inhibition : Potential to inhibit monoamine oxidase (MAO), which is relevant in neurological disorders .

Case Studies

- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines, revealing that modifications to the chromene structure significantly influenced biological activity. The study highlighted this compound's strong activity against colorectal adenocarcinoma cells .

- Structure-Activity Relationship (SAR) : Research focused on understanding how structural variations affect biological activity. It was found that lipophilicity and electronic properties of substituents play crucial roles in enhancing cytotoxicity against cancer cells .

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-2-4-8-15(12)18-17(19)14-10-13-7-3-5-9-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCKFNOLWKMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.